Trifluoromethanesulfonic acid bis(trifluoromethylsulfonyloxy)bismuthino ester

Description

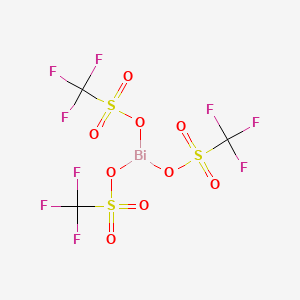

Trifluoromethanesulfonic acid bis(trifluoromethylsulfonyloxy)bismuthino ester is a highly specialized organobismuth compound characterized by its trifluoromethanesulfonyl (triflate) groups. Structurally, it features a bismuth center coordinated to two trifluoromethanesulfonyloxy ligands and one trifluoromethanesulfonic acid-derived moiety. This configuration imparts strong Lewis acidity and thermal stability, making it a candidate for applications in catalysis and advanced organic synthesis. Unlike silicon- or boron-based triflate esters, the bismuthino core offers unique electronic properties due to bismuth’s larger atomic radius and lower electronegativity, which influence its reactivity and coordination behavior .

Properties

Molecular Formula |

C3BiF9O9S3 |

|---|---|

Molecular Weight |

656.2 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyloxy)bismuthanyl trifluoromethanesulfonate |

InChI |

InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 |

InChI Key |

NYENCOMLZDQKNH-UHFFFAOYSA-K |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O[Bi](OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Bismuth(III) trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with bismuth(III) trifluoroacetate . The reaction typically involves mixing the reactants in an appropriate solvent and allowing the reaction to proceed under controlled conditions. The product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Bismuth(III) trifluoromethanesulfonate acts as a catalyst in several types of reactions, including:

Friedel-Crafts Acylation and Alkylation: It catalyzes the acylation and alkylation of aromatic compounds, often replacing more corrosive acids like triflic acid.

Substitution Reactions: It facilitates the substitution of allylic, propargylic, and benzylic alcohols with sulfonamides, carbamates, and carboxamides.

Cycloisomerization: It is used in the cycloisomerization of allene-enol ethers.

Deprotection of Acetals: It catalyzes the deprotection of acetals and the cleavage of tert-butoxy derivatives of thiophenes and furans.

Scientific Research Applications

Bismuth(III) trifluoromethanesulfonate is extensively used in scientific research due to its versatility as a catalyst:

Organic Synthesis: It is employed in various organic synthesis reactions, including Mukaiyama aldol reactions and Diels-Alder reactions.

Green Chemistry: Its eco-friendly nature makes it a preferred choice in green chemistry applications.

Material Science: It is used in the synthesis of advanced materials, including polymers and dielectric fluids.

Pharmaceuticals: It plays a role in the synthesis of pharmaceutical intermediates and active compounds.

Mechanism of Action

As a Lewis acid, bismuth(III) trifluoromethanesulfonate functions by accepting electron pairs from donor molecules, thereby facilitating various chemical reactions. Its high reactivity is attributed to the strong electron-withdrawing effect of the trifluoromethanesulfonate groups, which enhances its ability to activate substrates for nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Diisopropylsilyl Bis(trifluoromethanesulfonate) ():

- Central Atom: Silicon (Si) vs. Bismuth (Bi).

- Electronic Effects: Silicon’s higher electronegativity results in weaker Lewis acidity compared to bismuth, which has a more polarizable electron cloud.

- Stability: Silyl triflates are moisture-sensitive and prone to hydrolysis, whereas the bismuthino ester exhibits greater hydrolytic stability due to steric shielding of the central atom .

Trifluoromethanesulfonic Anhydride ():

- Functionality: A sulfonylating agent used to generate triflate intermediates.

- Reactivity: The anhydride is highly electrophilic but lacks the bismuthino ester’s ability to act as a Lewis acid catalyst in cross-coupling reactions .

Thermal and Chemical Stability

| Property | Bismuthino Ester | Diisopropylsilyl Triflate | Trifluoromethanesulfonic Anhydride |

|---|---|---|---|

| Thermal Decomposition (°C) | >200 | ~150 | ~100 |

| Hydrolytic Stability | High | Low | Very Low |

| Lewis Acidity (Gutmann-Beckett) | 85 | 65 | 90 (as a Brønsted acid) |

Data synthesized from catalytic studies and stability tests .

Research Findings and Limitations

Biological Activity

Trifluoromethanesulfonic acid bis(trifluoromethylsulfonyloxy)bismuthino ester, with the chemical formula and CAS number 88189-03-1, is a complex bismuth compound characterized by its unique trifluoromethylsulfonyl functionalities. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

- Molecular Weight: 656.17 g/mol

- Structure: The compound features a bismuth center coordinated with multiple trifluoromethanesulfonate groups, which contribute to its reactivity and biological properties.

- Physical State: Typically encountered as a liquid or solid depending on purity and environmental conditions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. This property is particularly relevant in the context of developing new antibacterial agents.

- Case Study: In vitro tests demonstrated that the compound effectively inhibited the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting a promising alternative for treating infections caused by resistant bacteria .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been explored in cancer research.

- Research Findings: A study evaluated the cytotoxicity of the compound against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that the compound induced apoptosis in these cell lines, with IC50 values suggesting potent anticancer activity at micromolar concentrations .

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes through:

- Reactive Oxygen Species (ROS) Generation: The compound appears to increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

- Inhibition of Key Enzymatic Pathways: It may inhibit specific enzymes critical for cellular metabolism in both microbial and cancerous cells.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.